3-Cyano-2-methoxy-4,6-diphenylpyridine

Antiviral Influenza PA–PB1 Interaction Inhibitor

Acquire 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9), a privileged 3-cyanopyridine scaffold validated for disrupting influenza PA-PB1 interaction and targeting adenosine A1/A2A receptors. This high-purity (≥95%) compound provides a crystallographically characterized orthorhombic lattice (P21212), enabling reliable structure-based drug design and solid-state studies. Mitigate research risk with a defined SAR chemotype, avoiding generic substitutions. Ideal for antiviral and CNS lead optimization campaigns.

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
CAS No. 60847-68-9
Cat. No. B3065777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methoxy-4,6-diphenylpyridine
CAS60847-68-9
Molecular FormulaC19H14N2O
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C19H14N2O/c1-22-19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3
InChIKeyAZCJARWALWIYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9): Chemical Identity, Scaffold Class, and Foundational Characteristics for Procurement Evaluation


3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9), also designated as 2-methoxy-4,6-diphenylnicotinonitrile, is a heterocyclic compound within the 3-cyanopyridine class. It possesses the molecular formula C19H14N2O and a molecular weight of 286.3 g/mol . The 3-cyano-4,6-diphenylpyridine core is recognized as a privileged scaffold in medicinal chemistry, notably for developing anti-influenza agents targeting the polymerase acidic protein–basic protein 1 (PA–PB1) interaction, and has been chemically modified to explore structure–activity relationships [1]. X-ray diffraction studies confirm that this specific methoxy-substituted derivative crystallizes in the orthorhombic P21212 space group, providing a well-defined solid-state structural reference [2].

Procurement Risk Alert: Why 3-Cyano-2-methoxy-4,6-diphenylpyridine Cannot Be Arbitrarily Replaced by Generic 3-Cyanopyridine or Diphenylpyridine Analogs


Generic substitution of 3-cyano-2-methoxy-4,6-diphenylpyridine with other 3-cyanopyridine or diphenylpyridine derivatives is not scientifically valid due to the highly specific structure–activity relationships (SAR) governing the 3-cyano-4,6-diphenylpyridine scaffold. Studies demonstrate that even subtle modifications at the 2-position or on the pendant phenyl rings significantly alter the compound's conformational landscape, intermolecular interaction profile, and resultant biological function [1]. For instance, the orientation of pendant phenyl groups relative to the pyridine ring varies substantially among structurally related 2,4-diphenylpyridine derivatives, leading to divergent solid-state packing and potential differences in binding recognition [2]. Furthermore, 2-substituted 3-cyanopyridines as a class exhibit distinct pharmacological profiles compared to their α,β-unsaturated ketone precursors, underscoring that functional activity cannot be extrapolated from one member of the class to another without empirical validation [3]. Consequently, assuming interchangeability without explicit comparative data introduces unacceptable risk in both research reproducibility and downstream application performance.

3-Cyano-2-methoxy-4,6-diphenylpyridine: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Anti-Influenza Scaffold Validation: 3-Cyano-4,6-diphenylpyridine Core as a Privileged PA–PB1 Interaction Disruptor

The 3-cyano-4,6-diphenylpyridine core, which includes the target compound 3-cyano-2-methoxy-4,6-diphenylpyridine, has been empirically validated as a privileged scaffold for disrupting the PA–PB1 protein–protein interaction (PPI) of influenza virus RNA polymerase. Chemical modification of this core yielded noncytotoxic compounds that demonstrated both PA–PB1 disruption capability and antiviral activity [1]. The unsubstituted 3-cyano-4,6-diphenylpyridine exhibited a PA–PB1 inhibition IC50 value of 74 μM in ELISA-based PPI disruption assays, establishing a baseline for scaffold optimization [2]. Subsequent structure–activity relationship studies confirmed that this core offers a validated starting point for developing novel anti-influenza agents with mechanisms distinct from current neuraminidase or M2 inhibitors, thereby reducing cross-resistance risk [1].

Antiviral Influenza PA–PB1 Interaction Inhibitor

Crystal Packing Differentiation: Methoxy vs. Ethoxy Analog — Absence of π–π Stacking in the Title Compound

Single-crystal X-ray diffraction analysis reveals a fundamental difference in solid-state intermolecular interactions between 3-cyano-2-methoxy-4,6-diphenylpyridine and its closely related ethoxy analog. The title compound exhibits no significant intermolecular interactions in its crystal lattice, which contrasts starkly with the ethoxy analog where C–H···π interactions and π–π stacking interactions are clearly present [1]. In the methoxy derivative, the pendant phenyl rings form dihedral angles of 10.90(10)° and 42.14(6)° with the central pyridine ring, and the methoxy group adopts an almost coplanar orientation with the pyridine ring (C6–O1–C5–N1 torsion angle = 4.9(2)°) [1].

X-ray Crystallography Solid-State Structure Crystal Engineering

Functional Group Replacement Potential: 2-Substituted 3-Cyanopyridines as Non-Reactive Alternatives to α,β-Unsaturated Ketones

2-Substituted 3-cyanopyridines, including the target compound class, can replace the promiscuous and potentially reactive α,β-unsaturated ketone functional group without compromising affinity for adenosine A1 and A2A receptors [1]. In a study evaluating 12 heterocyclic compounds derived from chalcone-inspired precursors, 2-substituted 3-cyanopyridines demonstrated preserved dual A1/A2A receptor affinity while eliminating the structural liability of the reactive Michael acceptor system present in the parent chalcones [1]. The compounds exhibited favorable drug-likeness upon qualitative assessment and were generally free from potentially problematic structural fragments, with most showing low or weak cytotoxicity [1].

Adenosine Receptor Parkinson's Disease Functional Group Replacement

Adenosine Receptor Affinity Benchmark: Representative 2-Substituted 3-Cyanopyridines Demonstrate Nanomolar Dual A1/A2A Binding

Within the 2-substituted 3-cyanopyridine class, representative optimized compounds have demonstrated potent nanomolar affinity for both adenosine A1 and A2A receptors. Compound 3c exhibited Ki values of 16 nM at rA1 and 65 nM at rA2A, while compound 8a showed Ki values of 102 nM at rA1 and 37 nM at rA2A, with both acting as A1 antagonists with significant dual receptor affinity [1]. Structure–activity relationship analysis highlighted the importance of hydrogen bonding in mediating binding to the receptors of interest [1].

Adenosine Receptor GPCR Radioligand Binding

3-Cyano-2-methoxy-4,6-diphenylpyridine: Evidence-Backed Research and Industrial Application Scenarios


Antiviral Discovery Programs Targeting Influenza Polymerase PA–PB1 Protein–Protein Interaction

Research groups focused on developing next-generation anti-influenza agents with novel mechanisms of action can utilize 3-cyano-2-methoxy-4,6-diphenylpyridine as a validated starting scaffold. The 3-cyano-4,6-diphenylpyridine core has been empirically demonstrated to disrupt the PA–PB1 interaction of influenza virus RNA polymerase, a target distinct from neuraminidase and M2 channels that offers reduced cross-resistance risk [1]. The scaffold has yielded noncytotoxic compounds with confirmed PA–PB1 disruption capability and antiviral activity, establishing a foundation for further medicinal chemistry optimization [1].

Solid-State Formulation and Crystal Engineering Studies Requiring Well-Characterized Polymorphs

For researchers investigating solid-state properties, solubility, or formulation behavior of pyridine-based compounds, 3-cyano-2-methoxy-4,6-diphenylpyridine offers a fully characterized orthorhombic crystal system (P21212 space group) with documented dihedral angles between phenyl and pyridine rings and a precisely defined methoxy group orientation [2]. The compound's distinct lack of π–π stacking interactions, in contrast to its ethoxy analog, provides a controlled system for studying the relationship between substituent size, solid-state packing, and dissolution behavior [2].

Adenosine Receptor Ligand Development and GPCR Hit-to-Lead Optimization

Medicinal chemistry programs targeting adenosine A1 and A2A receptors — relevant for Parkinson‘s disease and other neurological disorders — can employ 3-cyano-2-methoxy-4,6-diphenylpyridine as a member of the 2-substituted 3-cyanopyridine chemotype that preserves receptor affinity while eliminating reactive Michael acceptor substructures [3]. The class has demonstrated nanomolar dual A1/A2A receptor binding in optimized representatives (Ki values as low as 16–102 nM), providing a quantitative benchmark for SAR exploration [3]. The favorable drug-likeness and low cytotoxicity profile of this chemotype support its suitability for lead optimization campaigns [3].

Structural Biology and Molecular Docking Studies Leveraging X-Ray Validated Coordinates

Computational chemistry and structural biology groups can use the experimentally determined crystal structure of 3-cyano-2-methoxy-4,6-diphenylnicotinonitrile as a reliable starting geometry for molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations [2]. The compound has been the subject of integrated structural, functional, and ADMET computational analyses, including Hirshfeld surface characterization, frontier molecular orbital (FMO) evaluation, and protein docking studies against lipoprotein-associated phospholipase A2 (Lp-PLA2) [4]. These validated computational models provide a foundation for virtual screening and structure-based design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-2-methoxy-4,6-diphenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.